Trigonelline

Catalog No.
S573614
CAS No.
535-83-1
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trigonelline

CAS Number

535-83-1

Product Name

Trigonelline

IUPAC Name

1-methylpyridin-1-ium-3-carboxylate

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3

InChI Key

WWNNZCOKKKDOPX-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC(=C1)C(=O)[O-]

Solubility

In water, 1.0X10+6 mg/L at 25 °C (est) /miscible/

Synonyms

3-Carboxy-1-methylpyridinium Hydroxide Inner Salt; Betaine Nicotinate; Caffearine; Coffearin; Coffearine; Gynesine; N-Methylnicotinate; N-Methylnicotinic Acid

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)[O-]

Diabetes and Metabolic Disorders

Studies have explored the antidiabetic potential of trigonelline. It has been shown to improve blood sugar control by:

  • Enhancing insulin secretion: Trigonelline may stimulate pancreatic beta cells to release more insulin, a key hormone regulating blood sugar .
  • Improving insulin sensitivity: Research suggests trigonelline may increase the body's sensitivity to insulin, leading to better utilization of blood sugar .
  • Reducing oxidative stress: Trigonelline's antioxidant properties may help combat oxidative stress, a contributing factor to diabetes and its complications .

Trigonelline, chemically known as 1-methyl-4-pyridone-3-carboxylic acid, is a naturally occurring alkaloid predominantly found in coffee beans, fenugreek seeds, and various other plants. It was first isolated by Ernst Friedrich Jahns in 1885 from fenugreek seeds. Trigonelline is characterized by its high hydrophilicity and is thermolabile, meaning it can decompose upon heating. In coffee, it exists in significant concentrations, contributing to the beverage's flavor and potential health benefits .

Research on trigonelline's mechanism of action is ongoing. Here are some promising areas:

  • NAD+ Precursor: Studies suggest trigonelline can be converted to nicotinamide and subsequently to NAD+, a critical molecule in energy metabolism and cellular function []. This might explain its potential benefits for muscle function during aging [].
  • Antioxidant Activity: Trigonelline exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals [].

Case Study

A recent study in Nature Metabolism demonstrated that trigonelline supplementation improved muscle function in aged mice, potentially due to its role in NAD+ production [].

Trigonelline is generally considered safe for consumption in amounts typically found in food sources []. However, limited data exists on the safety of high doses or concentrated forms. More research is needed to determine potential risks associated with excessive intake.

, particularly in the metabolism of nicotinic acid. The synthesis of trigonelline involves the following reaction:

S adenosyl l methionine+nicotinic acidS adenosyl l homocysteine+trigonelline\text{S adenosyl l methionine}+\text{nicotinic acid}\rightarrow \text{S adenosyl l homocysteine}+\text{trigonelline}

This reaction highlights its role as a metabolite derived from nicotinic acid through the action of specific enzymes, including trigonelline synthase . Additionally, trigonelline can undergo thermal degradation, leading to the formation of other pyridine derivatives when heated with amino acids or glucose .

Trigonelline exhibits a range of biological activities that have garnered research interest. It has been shown to possess anti-diabetic, neuroprotective, anti-cancer, and antibacterial properties. Studies indicate that trigonelline can suppress antigen-induced degranulation in mast cells, suggesting potential applications in allergy treatment . Furthermore, it has demonstrated protective effects against oxidative stress and may act as a signaling molecule in plant responses to environmental stressors .

The synthesis of trigonelline can be achieved through several methods:

  • Direct Synthesis from Nicotinic Acid: This involves reacting nicotinic acid with S-adenosyl-l-methionine under enzymatic conditions to yield trigonelline.
  • Chemical Synthesis: An improved method involves reacting nicotinic acid with dimethyl sulfate in an organic solvent followed by further reactions to isolate pure trigonelline .

These methods highlight both natural and synthetic routes for producing this compound.

Trigonelline is utilized in various fields due to its bioactive properties:

  • Food Industry: As a flavoring agent and nutritional supplement in coffee and other food products.
  • Pharmaceuticals: Investigated for its potential therapeutic effects against diabetes, cancer, and oxidative stress-related diseases.
  • Agriculture: Potential use in developing genetically modified crops with enhanced health benefits due to increased trigonelline content .

Research has explored the interactions of trigonelline with other compounds and its mutagenicity under specific conditions. Notably, when heated with certain amino acids and glucose, trigonelline exhibits mutagenic properties in bacterial assays. This suggests that while it has beneficial effects, caution is warranted regarding its interactions at high temperatures or concentrations .

Several compounds share structural or functional similarities with trigonelline. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
Nicotinic AcidPyridine derivativePrecursor to trigonelline; involved in metabolism
CaffeineAlkaloidStimulant; affects central nervous system
CholineQuaternary ammoniumEssential nutrient; involved in neurotransmission
1-Methyl-2-pyridone-5-carboxylic acidPyridine derivativeRelated metabolic product; less studied
NicotinamidePyridine derivativePrecursor to NAD; involved in cellular metabolism

Trigonelline stands out due to its unique combination of hydrophilicity, thermolability, and diverse biological activities that are not as pronounced in these similar compounds .

Physical Description

Solid

Color/Form

Prisms, aqueous, from alcohol + water

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

137.047678466 g/mol

Monoisotopic Mass

137.047678466 g/mol

Heavy Atom Count

10

LogP

log Kow = -2.53 (est)

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Melting Point

Colorless prisms. MP: 218 °C (decomposes). Very soluble in water. Soluble in alcohol; nearly insoluble in ether, benzene, and chloroform /Trigonelline anhydrous/

UNII

3NQ9N60I00

Related CAS

60388-20-7 (tosylate)
6138-41-6 (chloride)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ Fenugreek seeds are known for their characteristic smell of soup seasoning and as an ingredient of Indian curry. Traditionally the seeds are used as macerate for the treatment of diabetes, cough, and flatulence, to increase breast milk secretion, and for anti-inflammatory and aphrodisiac effects. The use is limited by its unpleasant smell and bitter taste which can be modified by adding mint leaves to the macerate. Antidiabetic properties are attributed mainly to galactomannan, 4-hydroxyisoleucin (4-OH-Ile), diosgenin and trigonelline. These substances demonstrate direct antidiabetic properties in clinical studies by increasing insulin secretion (4-OH-Ile), decreasing insulin resistance and glucose resorption from the GIT (galactomannan) and improvement in B-cells regeneration (trigonelline). Besides this main effect, the herb improves blood lipid spectre (4-OH-Ile, diosgenin), and has reno-protective (4-OH-Ile, trigonelline), neuroprotective (trigonelline) and antioxidant (diosgenin, trigonelline) effects. Antidiabetic efficacy of trigonelline is comparable to glibenclamide treatment and more effective than sitagliptine therapy. Given the large body of evidence and promising results in comparison with standard pharmacotherapy, fenugreek active substances have a potential to become a source of new antidiabetic medication.Key words: fenugreek Trigonella foenum-graecum diabetes mellitus type 2 biological activity.
/EXPL THER/ There is evidence that Trigonella foenum-graecum L. (fenugreek), a traditional Chinese herb, and its components are beneficial in the prevention and treatment of diabetes and central nervous system disease. The pharmacological activities of trigonelline, a major alkaloid component of fenugreek, have been more thoroughly evaluated than fenugreek's other components, especially with regard to diabetes and central nervous system disease. Trigonelline has hypoglycemic, hypolipidemic, neuroprotective, antimigraine, sedative, memory-improving, antibacterial, antiviral, and anti-tumor activities, and it has been shown to reduce diabetic auditory neuropathy and platelet aggregation. It acts by affecting beta cell regeneration, insulin secretion, activities of enzymes related to glucose metabolism, reactive oxygen species, axonal extension, and neuron excitability. However, further study of trigonelline's pharmacological activities and exact mechanism is warranted, along with application of this knowledge to its clinical usage. This review aims to give readers a survey of the pharmacological effects of trigonelline, especially in diabetes, diabetic complications and central nervous system disease. In addition, because of its pharmacological value and low toxicity, the reported adverse effects of trigonelline in experimental animal models and humans are briefly reviewed, and the pharmacokinetics of trigonelline are also discussed.

Vapor Pressure

3.18X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

535-83-1

Absorption Distribution and Excretion

... The concentration-time curves of trigonelline in rabbits after ... iv administration were shown to fit one-compartment and two-compartment open model, respectively. The main parameters after iv /administration/ of trigonelline were as follows: T1/2 alpha was 10.8 min, T1/2 beta was 44.0 min, K21 was 0.044 min-1, K10 was 0.026 min-1, K12 was 0.017 min-1, AUC was 931.0 mg.min/L . /It was concluded that/ trigonelline showed a middle rate of absorption and fast rate of elimination in rabbit...

Metabolism Metabolites

... Trigonelline (N-methylnicotinic acid) /is a metabolite of nicotinamide/.

Associated Chemicals

Trigonelline hydrochloride; 6138-41-6

Wikipedia

Trigonelline
Hetacillin

Methods of Manufacturing

Plant seeds, coffee beans, synthetically by heating nicotinic acid with methyl iodide and treatment with silver oxide

General Manufacturing Information

/Has/ phytotoxic and growth regulatory properties. ... Trigonelline, a betaine derivative of nicotinic acid, arrests cell division at the G2 phase after DNA transcription. ... It has some selectivity towards legumes, arresting cell division in root tips of several leguminous species, while having no measurable effect on wheat or common sunflower ...

Interactions

The effects of both coffee components and coffee extract on the electrical responses of GABA(A) receptors expressed in Xenopus oocytes were studied by injecting cRNAs of the alpha(1) and beta(1) subunits of the bovine receptors. The aqueous extract of coffee dose-dependently inhibited the GABA-elicited responses, whereas the lipophilic extract of coffee by diethyl ether slightly potentiated it at low doses (0.1-0.4 uL/mL) but showed inhibition at high doses (0.5-0.8 uL/mL). Theophylline inhibited the response in a noncompetitive mechanism (K(i) = 0.55 mM), whereas theobromine and trigonelline hydrochloride inhibited it in a competitive manner, K(i) = 3.8 and 13 mM, respectively... /Trigonelline hydrochloride/

Dates

Modify: 2023-08-15

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